2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine
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Overview
Description
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with phenoxy and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Coumarin derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84370-86-5 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O2/c11-8-6-9(13-10(12)14(8)15)16-7-4-2-1-3-5-7/h1-6,12,15H,11H2 |
InChI Key |
GNQSEISTGYFZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=N)N(C(=C2)N)O |
Origin of Product |
United States |
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